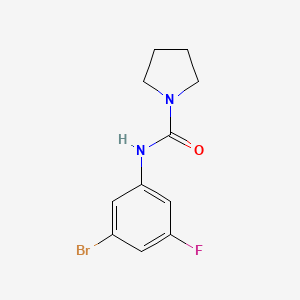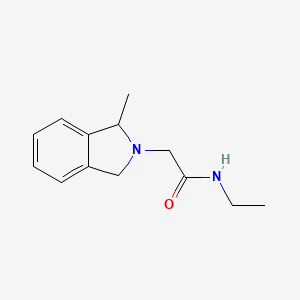
N-(3-bromo-5-fluorophenyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromo-5-fluorophenyl)pyrrolidine-1-carboxamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is a pyrrolidine derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of N-(3-bromo-5-fluorophenyl)pyrrolidine-1-carboxamide is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells (Wu et al., 2017). It has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory and analgesic effects (Liu et al., 2018).
Biochemical and Physiological Effects:
N-(3-bromo-5-fluorophenyl)pyrrolidine-1-carboxamide has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been reported to have anti-inflammatory and analgesic properties. However, further studies are needed to investigate the biochemical and physiological effects of this compound in more detail.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-bromo-5-fluorophenyl)pyrrolidine-1-carboxamide in lab experiments is its potent antitumor activity against various cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on N-(3-bromo-5-fluorophenyl)pyrrolidine-1-carboxamide. One of the main areas of interest is the development of new anticancer drugs based on this compound. Further studies are also needed to investigate the mechanism of action and the biochemical and physiological effects of this compound in more detail. In addition, the development of new synthesis methods and the optimization of the existing ones may improve the yield and purity of N-(3-bromo-5-fluorophenyl)pyrrolidine-1-carboxamide.
Méthodes De Synthèse
The synthesis of N-(3-bromo-5-fluorophenyl)pyrrolidine-1-carboxamide has been reported by several researchers. One of the most common methods involves the reaction of 3-bromo-5-fluoroaniline with pyrrolidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) (Wu et al., 2017). The reaction mixture is then purified using column chromatography to obtain the desired product.
Applications De Recherche Scientifique
N-(3-bromo-5-fluorophenyl)pyrrolidine-1-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia (Wu et al., 2017). In addition, it has been reported to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis (Liu et al., 2018).
Propriétés
IUPAC Name |
N-(3-bromo-5-fluorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2O/c12-8-5-9(13)7-10(6-8)14-11(16)15-3-1-2-4-15/h5-7H,1-4H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBYDNASUVEFHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC(=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azaspiro[4.5]decan-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7630018.png)

![3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)-6-methyl-1H-pyridin-2-one](/img/structure/B7630023.png)

![N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7630035.png)
![(5-Chloropyrimidin-4-yl)-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7630037.png)
![2-(Methylsulfonylmethyl)-4,5-dihydrobenzo[e][1,3]benzothiazole](/img/structure/B7630039.png)



![(2,2-Dimethylazetidin-1-yl)-[3-methyl-5-(methylamino)-1,2-thiazol-4-yl]methanone](/img/structure/B7630076.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-3-(ethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7630084.png)
![5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7630091.png)
![1-[1-(cyclohexylmethyl)piperidin-4-yl]-3-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]urea](/img/structure/B7630094.png)